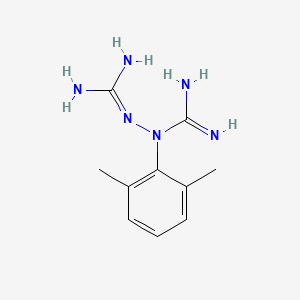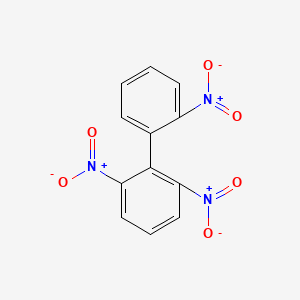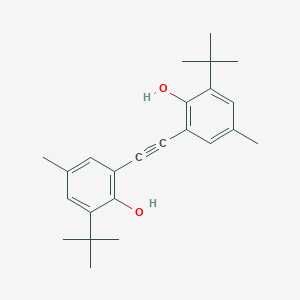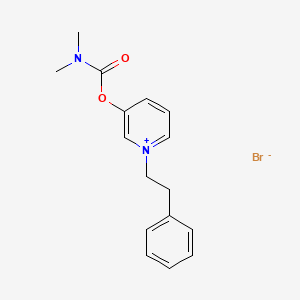
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is a quaternary ammonium compound with a pyridinium core, which contributes to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide typically involves the reaction of 3-hydroxy-1-phenethylpyridinium bromide with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature control
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
化学反応の分析
Types of Reactions
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can lead to the formation of secondary amines
Substitution: Nucleophilic substitution reactions, especially at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated pyridinium compounds
科学的研究の応用
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis
Biology: Studied for its effects on enzyme activity and cellular processes
Medicine: Investigated for potential therapeutic uses, including as an acetylcholinesterase inhibitor
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, 3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide increases the concentration of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of conditions like myasthenia gravis .
類似化合物との比較
Similar Compounds
Pyridostigmine bromide: Another acetylcholinesterase inhibitor with a similar structure but different pharmacokinetics.
Neostigmine bromide: Similar in function but with a different molecular structure and clinical applications.
Uniqueness
3-Dimethylcarbamoyloxy-1-phenethylpyridinium bromide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its phenethyl group enhances its binding affinity to acetylcholinesterase, making it a potent inhibitor compared to other similar compounds.
特性
CAS番号 |
69440-48-8 |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC名 |
[1-(2-phenylethyl)pyridin-1-ium-3-yl] N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-17(2)16(19)20-15-9-6-11-18(13-15)12-10-14-7-4-3-5-8-14;/h3-9,11,13H,10,12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
DTEDNUSHEZSSJN-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)CCC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


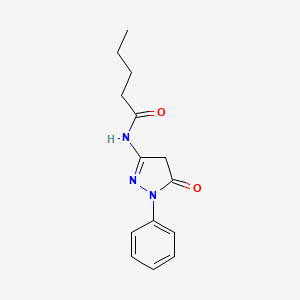
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
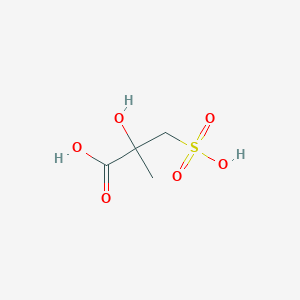
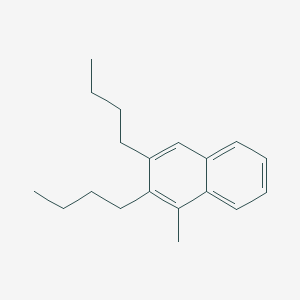
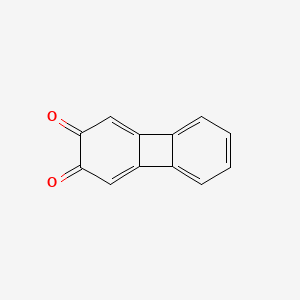
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
